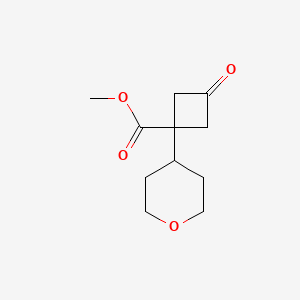
methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate (MOC) is a cyclic carboxylic acid ester that is used in a variety of scientific and industrial applications. MOC is an important compound in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. MOC is also used as a catalyst in organic synthesis, as well as a reagent for the preparation of a variety of other compounds.
Mechanism of Action
The mechanism of action of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is not fully understood. However, it is believed that methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate acts as an electrophilic reagent, which is capable of forming covalent bonds with electron-rich molecules. This allows methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate to react with a variety of compounds, including proteins, nucleic acids, and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate are not fully understood. However, it is believed that methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate can act as a pro-drug, which is capable of increasing the bioavailability of drugs and other compounds. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized quickly and easily. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is relatively stable, and can be stored for long periods of time without significant degradation. However, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is not very soluble in water, and therefore may not be suitable for use in aqueous solutions.
Future Directions
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has a wide range of potential applications in the future. It could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used in the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of organic compounds. Furthermore, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used in the synthesis of a variety of other compounds, including antibiotics, antifungals, and antiviral agents. Finally, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used to increase the bioavailability of drugs and other compounds.
Synthesis Methods
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is synthesized using a number of different methods. The most common method is the reaction of cyclobutanol with methyl chloroformate. This reaction produces a cyclic carboxylic acid ester, which is then reacted with a base, such as sodium hydroxide, to produce methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate. Other methods of synthesis include the reaction of cyclobutanol with ethyl chloroformate, or the reaction of cyclobutanol with ethyl bromoacetate.
Scientific Research Applications
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is an important compound in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has also been used in a variety of scientific research applications, including the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of organic compounds. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has been used in the synthesis of a variety of other compounds, including antibiotics, antifungals, and antiviral agents.
properties
IUPAC Name |
methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10(13)11(6-9(12)7-11)8-2-4-15-5-3-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAMEHJHKHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

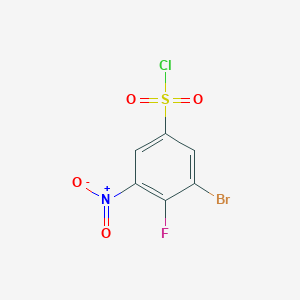

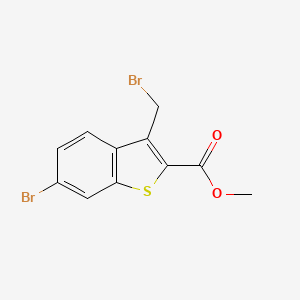

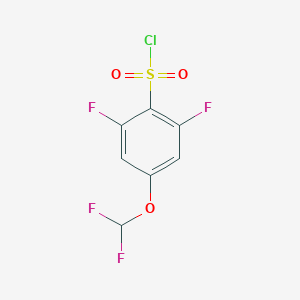
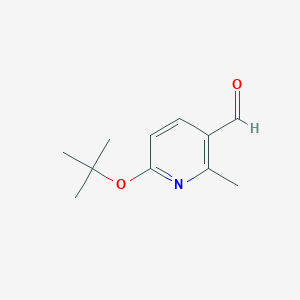
![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)

![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)
![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)

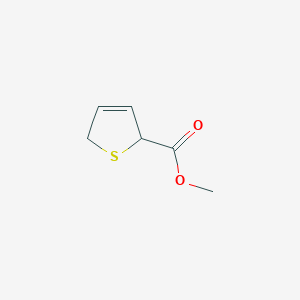
![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)
![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)